7-(Trimethylsilyl)bicyclo[2.2.1]hept-5-en-2-one
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Trimethylsilyl)bicyclo[2.2.1]hept-5-en-2-one typically involves the reaction of norbornene with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl chloride. The general reaction scheme is as follows:
Norbornene+Trimethylsilyl chlorideBasethis compound
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis on a larger scale would likely involve similar reaction conditions with optimization for yield and purity.
Chemical Reactions Analysis
Types of Reactions
7-(Trimethylsilyl)bicyclo[2.2.1]hept-5-en-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as halides or alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield carboxylic acids, while reduction with lithium aluminum hydride can produce alcohols.
Scientific Research Applications
7-(Trimethylsilyl)bicyclo[2.2.1]hept-5-en-2-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and polymers.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 7-(Trimethylsilyl)bicyclo[2.2.1]hept-5-en-2-one involves its interaction with various molecular targets and pathways. The trimethylsilyl group can enhance the compound’s stability and reactivity, allowing it to participate in a wide range of chemical reactions. The bicyclic structure provides rigidity and unique steric properties, which can influence its interactions with enzymes and other biological molecules.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.2.1]hept-5-en-2-one (Norbornene): The parent compound without the trimethylsilyl group.
5-(Triethoxysilyl)-2-norbornene: A similar compound with a triethoxysilyl group instead of a trimethylsilyl group.
2-Norbornene: A related compound with a similar bicyclic structure but different functional groups.
Uniqueness
7-(Trimethylsilyl)bicyclo[2.2.1]hept-5-en-2-one is unique due to the presence of the trimethylsilyl group, which imparts distinct chemical properties such as increased stability and reactivity. This makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
917614-54-1 |
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Molecular Formula |
C10H16OSi |
Molecular Weight |
180.32 g/mol |
IUPAC Name |
7-trimethylsilylbicyclo[2.2.1]hept-5-en-2-one |
InChI |
InChI=1S/C10H16OSi/c1-12(2,3)10-7-4-5-8(10)9(11)6-7/h4-5,7-8,10H,6H2,1-3H3 |
InChI Key |
LCPQLPYRPJAKBS-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C1C2CC(=O)C1C=C2 |
Origin of Product |
United States |
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